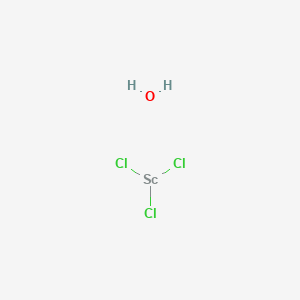

Scandium chloride hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Scandium chloride hydrate is an inorganic compound with the chemical formula ScCl₃·xH₂O, where x represents the number of water molecules associated with each scandium chloride unit. This compound is known for its high solubility in water and its ability to form various hydrates. This compound is primarily used in research laboratories and has applications in various scientific fields due to its unique properties.

Wirkmechanismus

Target of Action

Scandium chloride hydrate primarily targets water molecules and chloride ions . The compound, ScCl3·3H2O, is synthesized and characterized by single-crystal XRD, 45Sc NMR spectroscopy, and DFT calculations . The primary targets of this compound are the water molecules and chloride ions that it interacts with during its formation and dissolution.

Mode of Action

This compound interacts with its targets through the formation of aquo complexes . According to X-ray crystallography, one such hydrate is the salt trans-[ScCl2(H2O)4]Cl·2H2O . The compound forms octahedrally coordinated scandium sites in SCTH . The quadrupolar coupling constants for the octahedrally coordinated scandium sites in SCTH are 2.0 ± 0.1 MHz for Sc(1) and 3.81 ± 0.05 MHz for Sc(2) .

Biochemical Pathways

It’s known that the compound forms a hydrated scandium(iii) ion and a hydrated dimeric hydrolysis complex, [sc2(µ-oh)2]4+, in acidic aqueous solutions

Pharmacokinetics

Therefore, it’s considered a metal of low toxicity . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and the acidity of the solution . In strongly acidic aqueous solutions, the structure of the hydrated scandium(III) ion is found to be similar to that of the eight-coordinated scandium(III) ion with distorted bicapped trigonal prismatic coordinating geometry . In less acidic concentrated scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc2(µ-OH)2(H2O)10]4+, is the predominating species .

Biochemische Analyse

Biochemical Properties

Scandium chloride hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a Lewis acid, which allows it to form complexes with ligands such as water, alcohols, and other organic molecules . These interactions can influence the activity of enzymes by altering their conformation or by acting as a cofactor in enzymatic reactions. For example, this compound can interact with enzymes involved in hydrolysis reactions, enhancing their catalytic efficiency .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce changes in the expression of genes involved in stress response and metabolic pathways . Additionally, it can affect the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. As a Lewis acid, this compound can form coordination complexes with various ligands, including water and organic molecules . These complexes can interact with enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be deliquescent, meaning it can absorb moisture from the air and dissolve in it . This property can affect its stability and the consistency of its effects in biochemical experiments. Long-term studies have shown that this compound can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxicity and can be used to study its biochemical effects without causing significant harm . At high doses, this compound can induce toxic effects, including respiratory paralysis and cardiovascular collapse . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, this compound can enhance the activity of enzymes involved in hydrolysis reactions, leading to increased metabolite levels . Additionally, it can affect the transcription of pathway-specific regulatory genes, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can form complexes with various ligands, facilitating its transport across cell membranes and its accumulation in specific cellular compartments . Studies have shown that this compound is extensively deposited in the liver and spleen, while its excretion is primarily through the kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to form coordination complexes with various ligands. These complexes can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the nature of the ligands and the cellular context . The localization of this compound can affect its activity and function, as it can interact with different biomolecules in distinct subcellular environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Scandium chloride hydrate can be synthesized by dissolving scandium oxide (Sc₂O₃) in hydrochloric acid (HCl). The reaction produces scandium chloride (ScCl₃), which can then be crystallized from the solution to form the hydrate. The general reaction is as follows:

Sc2O3+6HCl→2ScCl3+3H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting scandium-containing ores with hydrochloric acid. The resultant solution is then evaporated to dryness to obtain scandium chloride, which is subsequently hydrated to form this compound. This process ensures the efficient extraction and purification of scandium from its ores.

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, where scandium can be reduced from its +3 oxidation state to lower oxidation states.

Substitution: It can participate in substitution reactions where the chloride ions are replaced by other ligands, forming various scandium complexes.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form scandium hydroxide and hydrochloric acid.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate (KMnO₄) can oxidize scandium chloride.

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) can reduce scandium chloride.

Ligands: Such as tetrahydrofuran (THF) can form adducts with scandium chloride.

Major Products:

Scandium Hydroxide (Sc(OH)₃): Formed during hydrolysis.

Scandium Complexes: Formed during substitution reactions with various ligands.

Wissenschaftliche Forschungsanwendungen

Scandium chloride hydrate has numerous applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various scandium compounds and complexes.

Biology: Investigated for its potential biological effects and interactions with biomolecules.

Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.

Industry: Utilized in the production of high-performance materials, such as scandium-doped aluminum alloys and solid oxide fuel cells.

Vergleich Mit ähnlichen Verbindungen

Yttrium Chloride Hydrate (YCl₃·xH₂O): Similar in structure and reactivity, but with yttrium instead of scandium.

Lutetium Chloride Hydrate (LuCl₃·xH₂O): Another rare earth chloride hydrate with similar properties.

Scandium Bromide Hydrate (ScBr₃·xH₂O): Similar to scandium chloride hydrate but with bromide ions instead of chloride.

Uniqueness: this compound is unique due to its specific coordination chemistry and the ability to form stable complexes with a wide range of ligands. Its high solubility in water and the ability to form various hydrates make it particularly useful in research and industrial applications.

Eigenschaften

IUPAC Name |

trichloroscandium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Sc/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMNPKCPAGGCBI-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Sc](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OSc |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)

![O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3040947.png)

![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)

![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)

![N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040953.png)

![N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040954.png)

![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040957.png)

![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)

![Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate](/img/structure/B3040962.png)

![Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3040963.png)

![methyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040964.png)

![Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040966.png)

![Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040968.png)